Acide 1-phényl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

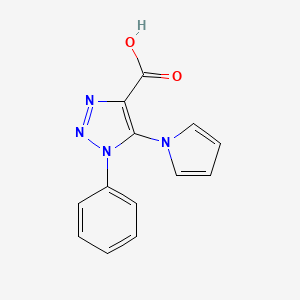

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a pyrrole ring and a phenyl group

Applications De Recherche Scientifique

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Mécanisme D'action

Target of Action

The primary target of the compound 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound inhibits the action of COX-2, thereby suppressing the production of prostaglandins . This inhibition disrupts the inflammatory response, which can lead to a reduction in symptoms such as pain and swelling.

Biochemical Pathways

By inhibiting COX-2, the compound interferes with the arachidonic acid pathway, specifically the production of prostaglandins. Prostaglandins play a key role in the body’s inflammatory response. Therefore, the inhibition of prostaglandin production can help to alleviate inflammation and associated symptoms .

Result of Action

The inhibition of COX-2 and subsequent suppression of prostaglandin production can lead to a reduction in inflammation and associated symptoms such as pain and swelling . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.

Méthodes De Préparation

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with alkynes under copper-catalyzed conditions to form the triazole ring. The pyrrole ring can be introduced through subsequent reactions involving pyrrole derivatives . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques .

Analyse Des Réactions Chimiques

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Comparaison Avec Des Composés Similaires

Similar compounds include other triazole derivatives such as 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides and 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid . Compared to these, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the presence of the triazole ring, which can enhance its binding affinity and specificity for certain biological targets .

Activité Biologique

1-Phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.

Synthesis

The synthesis of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of phenyl and pyrrole derivatives under controlled conditions to form the triazole ring. Various methodologies have been explored, including click chemistry approaches that facilitate the formation of the triazole linkage efficiently.

Antiviral Properties

Research has indicated that derivatives of triazoles exhibit significant antiviral activities. For instance, compounds similar to 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole have been shown to inhibit HIV replication by targeting the capsid protein (CA) crucial for viral assembly and uncoating. A related study found that certain triazole derivatives demonstrated potent antiviral effects with IC50 values in the low micromolar range against HIV strains .

Anticancer Activity

Compounds containing the triazole moiety have also been investigated for their anticancer properties. A study highlighted that pyrrole-based triazoles can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as Wnt/β-catenin .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes linked to disease progression. For example, it has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The inhibition constants (Ki) for some derivatives were found to be in the nanomolar range, indicating strong binding affinity .

The mechanisms through which 1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects include:

- Binding to Viral Proteins: It interacts with viral proteins such as CA, disrupting their function during the viral life cycle.

- Induction of Apoptosis: The compound can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Inhibition of Enzymatic Activity: By binding to active sites of enzymes like CAs, it prevents substrate access and subsequent catalytic activity.

Data Table: Biological Activities

| Activity Type | Target | IC50/Ki Value | Reference |

|---|---|---|---|

| Antiviral | HIV CA | 0.32 μM (late stage) | |

| Anticancer | Various cancer types | <50 nM (CA inhibition) | |

| Enzyme Inhibition | Carbonic Anhydrase | Ki = 10.2 nM |

Case Studies

Several case studies have explored the efficacy of triazole derivatives in preclinical models:

- HIV Replication Inhibition : A derivative was tested in TZM-bl cells showing significant reduction in viral load at concentrations as low as 3.13 μM.

- Cancer Cell Line Studies : In vitro studies demonstrated that treatment with triazole derivatives led to a marked decrease in proliferation rates in breast and prostate cancer cell lines.

Propriétés

IUPAC Name |

1-phenyl-5-pyrrol-1-yltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-13(19)11-12(16-8-4-5-9-16)17(15-14-11)10-6-2-1-3-7-10/h1-9H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUMEDQTPDKIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)N3C=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.